molecular formula C11H18N5O3+ B15132495 Butaphyllamine; Buthoid

Butaphyllamine; Buthoid

Cat. No.: B15132495
M. Wt: 268.29 g/mol
InChI Key: FSHUFUJGJZEOJT-UHFFFAOYSA-N
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Description

Butaphyllamine, also known as Ambuphylline or bufylline, is a bronchodilator classified as a xanthine derivative. It is a 1:1 complex of theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) and 2-amino-2-methyl-1-propanol . Its molecular formula is C₁₁H₁₉N₅O₃, with a molecular weight of 269.30 g/mol. Key properties include:

  • Melting point: 254–256°C
  • Water solubility: ~55%
  • Toxicity: LD₅₀ of 163 mg/kg (rabbits, intravenous) and 600 mg/kg (mice, oral) .

Butaphyllamine is used clinically to treat respiratory conditions due to its bronchodilatory effects. Its mechanism of action involves phosphodiesterase inhibition and adenosine receptor antagonism, typical of xanthine derivatives.

Properties

Molecular Formula

C11H18N5O3+

Molecular Weight

268.29 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C7H7N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3;6H,3,5H2,1-2H3/q+1;

InChI Key

FSHUFUJGJZEOJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N.CN1C(=O)C2=NC=NC2=[N+](C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butaphyllamine involves the reaction of theophylline with 2-amino-2-methyl-1-propanol. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be summarized as follows: [ \text{Theophylline} + \text{2-amino-2-methyl-1-propanol} \rightarrow \text{Butaphyllamine} ]

Industrial Production Methods

Industrial production of Butaphyllamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and maintained under optimal conditions to maximize yield. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity Butaphyllamine .

Chemical Reactions Analysis

Types of Reactions

Butaphyllamine undergoes various chemical reactions, including:

    Oxidation: Butaphyllamine can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of Butaphyllamine, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Butaphyllamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butaphyllamine involves its interaction with specific molecular targets. It primarily acts on adenosine receptors, leading to bronchodilation and relaxation of smooth muscles. The compound also influences cyclic adenosine monophosphate (cAMP) pathways, enhancing its therapeutic effects in respiratory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on structurally analogous bronchodilators. However, comparisons can be inferred from structural and pharmacological contexts:

Structural Comparison

  • Butaphyllamine vs. Diphenylamine Analogs :
    Butaphyllamine belongs to the xanthine class, characterized by a purine backbone. In contrast, diphenylamine analogs (e.g., tofenamic acid) feature a biphenyl core with distinct pharmacological roles, such as anti-inflammatory or thyroid hormone modulation (e.g., thyroxine) .
    • Key Difference : Xanthines like butaphyllamine lack the aromatic biphenyl structure and iodine substituents seen in thyroid hormones (e.g., triiodothyronine) .

Pharmacological Comparison

  • Butaphyllamine vs. Theophylline: Butaphyllamine is a theophylline derivative, differing by the addition of 2-amino-2-methyl-1-propanol. This modification enhances water solubility (55% for butaphyllamine vs. Toxicity: Theophylline has a narrower therapeutic index (human toxic dose >20 mg/kg), whereas butaphyllamine’s LD₅₀ in mice (600 mg/kg) suggests a safer profile in preclinical models .

Comparison with Other Xanthine Derivatives

No direct data on aminophylline or caffeine is provided in the evidence. However:

  • Aminophylline: A theophylline-ethylenediamine complex, similar to butaphyllamine. Both aim to enhance solubility, but aminophylline’s ethylenediamine component may cause more adverse effects (e.g., gastrointestinal irritation) compared to butaphyllamine’s 2-amino-2-methyl-1-propanol .

Research Findings and Limitations

  • Butaphyllamine’s Advantages : Higher solubility and lower acute toxicity in preclinical models compared to classical xanthines .
  • Evidence Gaps: The provided materials lack data on pharmacokinetics, clinical efficacy, or direct comparisons with aminophylline or caffeine. Structural analogs like thyroxine or tofenamic acid are pharmacologically irrelevant to bronchodilation .

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